
1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea
Description
1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea is a synthetic urea derivative characterized by three distinct substituents:
- A methyl group on the adjacent urea nitrogen, which may influence steric hindrance and metabolic stability.
- A tetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl), a polar and electron-deficient group that enhances solubility and participates in hydrogen bonding or dipole interactions.
The sulfone group is known to improve aqueous solubility compared to non-oxidized thiophene derivatives, while the cyclohexyl and methyl groups may optimize pharmacokinetic properties such as bioavailability .
Properties
IUPAC Name |
1-cyclohexyl-3-(1,1-dioxothiolan-3-yl)-1-methylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-14(11-5-3-2-4-6-11)12(15)13-10-7-8-18(16,17)9-10/h10-11H,2-9H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYPDMWQAVBSOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea typically involves the reaction of cyclohexyl isocyanate with 3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, amines, base catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
The following structurally analogous urea derivatives are analyzed for comparative insights:
Structural Analogues with Sulfone Thiophene Moieties
Key Observations :
- The allyl group in offers less steric bulk than cyclohexyl, which might enhance binding to shallow protein pockets but reduce metabolic resistance.
- The absence of a methyl group on urea nitrogen in could lead to faster renal clearance compared to the primary compound .
Cyclohexyl-Containing Urea Derivatives with Varied Substituents
Key Observations :
- The dimethylsulfamoyl phenyl group in introduces a rigid, planar aromatic system, which may improve target affinity but reduce solubility compared to the sulfone thiophene in the primary compound.
Methyl-Substituted Urea Derivatives
Key Observations :
- The methyl group on urea nitrogen is conserved in both compounds, suggesting shared metabolic pathways (e.g., resistance to oxidative dealkylation).
- The absence of cyclohexyl in may result in shorter half-life but improved solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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